

Experimental protocol for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid synthesis

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Compound of Interest

Compound Name:	4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
Cat. No.:	B578853

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Application Notes and Protocols

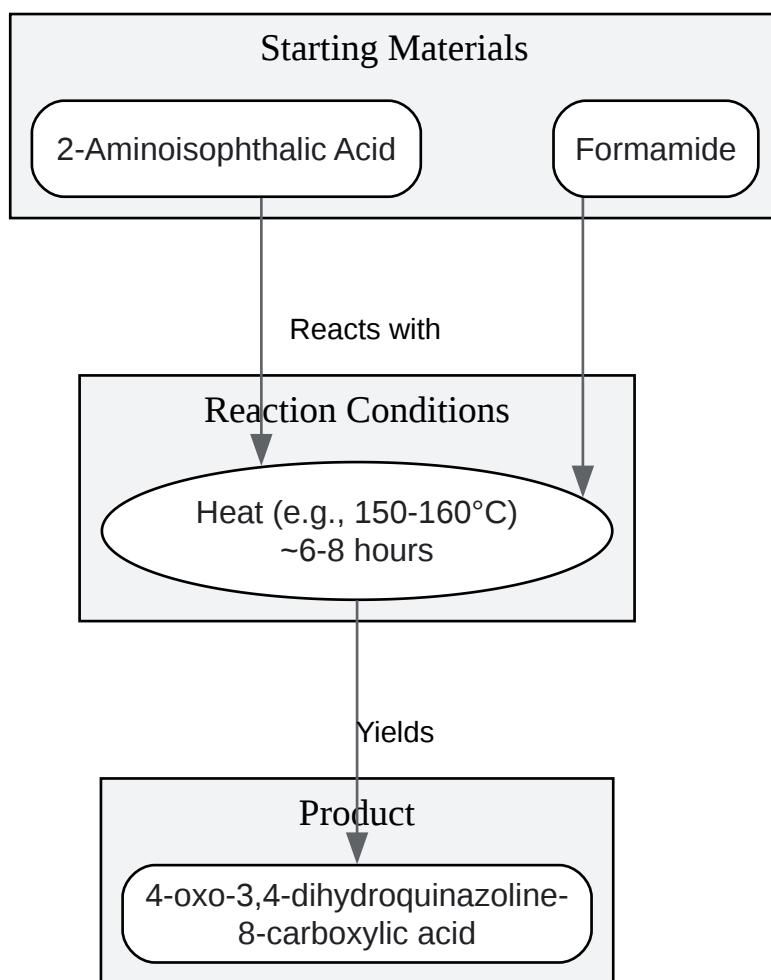
Topic: Experimental Protocol for the Synthesis of **4-oxo-3,4-dihydroquinazoline-8-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-convulsant properties, make them a subject of intense research in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of a specific derivative, **4-oxo-3,4-dihydroquinazoline-8-carboxylic acid**. The described method is a direct, one-step cyclocondensation reaction, which is both efficient and readily adaptable in a standard laboratory setting.

I. Synthetic Pathway Overview

The synthesis of **4-oxo-3,4-dihydroquinazoline-8-carboxylic acid** is achieved through the reaction of 2-aminoisophthalic acid with an excess of formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, involves the condensation of the amino group with formamide, followed by an intramolecular cyclization to form the quinazolinone ring. The reaction is typically performed at elevated temperatures.



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Caption: Synthetic scheme for **4-oxo-3,4-dihydroquinazoline-8-carboxylic acid**.

II. Experimental Protocol

Materials and Reagents:

- 2-Aminoisophthalic acid ($C_8H_7NO_4$)
- Formamide (CH_3NO)
- Methanol (CH_3OH)
- Distilled water

- Hydrochloric acid (HCl), 1M solution

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Büchner funnel and filter paper
- Beakers and graduated cylinders
- pH paper or pH meter
- Rotary evaporator
- Melting point apparatus

Procedure:

- Reaction Setup:
 - In a 100 mL round-bottom flask, combine 2-aminoisophthalic acid (0.1 mol, 18.1 g) and formamide (0.5 mol, 20 mL).
 - Equip the flask with a magnetic stir bar and a reflux condenser.
 - Place the setup in a heating mantle on a magnetic stirrer.
- Reaction:
 - Heat the reaction mixture to 150-160°C with continuous stirring.
 - Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Isolation of the Crude Product:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into 200 mL of cold distilled water with stirring.
- A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the precipitate thoroughly with distilled water to remove any remaining formamide.

- Purification:
 - Suspend the crude product in 100 mL of distilled water and heat to boiling.
 - Slowly add 1M hydrochloric acid until the solid dissolves completely (the quinazolinone will form a soluble hydrochloride salt).
 - Filter the hot solution to remove any insoluble impurities.
 - Allow the filtrate to cool to room temperature and then place it in an ice bath.
 - Slowly neutralize the solution with a suitable base (e.g., 1M NaOH) to re-precipitate the product. Check the pH to ensure it is neutral.
 - Collect the purified product by vacuum filtration, wash with cold distilled water, and then with a small amount of cold methanol.
 - Dry the final product in a vacuum oven at 60-70°C to a constant weight.

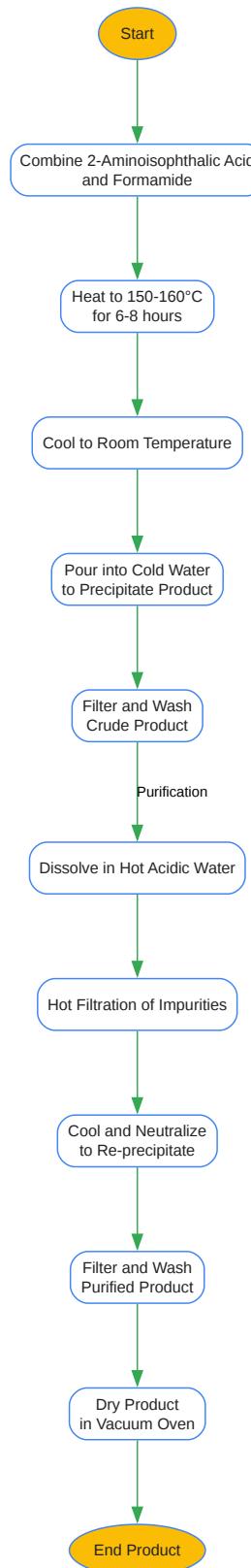
III. Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **4-oxo-3,4-dihydroquinazoline-8-carboxylic acid**.

Parameter	Expected Value
Yield	60-75%
Appearance	White to off-white crystalline solid
Melting Point	>250°C (decomposes)
Molecular Formula	C ₉ H ₆ N ₂ O ₃
Molecular Weight	190.16 g/mol
¹ H NMR (DMSO-d ₆ , ppm)	δ 13.0-14.0 (s, 1H, COOH), 12.1 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4- 7.6 (t, 1H, Ar-H)
Mass Spec (ESI-MS)	m/z 191.04 [M+H] ⁺ , 189.03 [M-H] ⁻

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

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Caption: Workflow diagram for the synthesis and purification of the target compound.

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